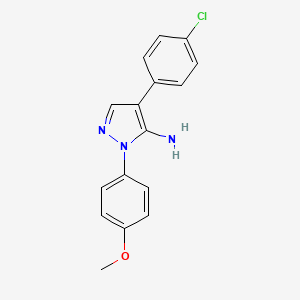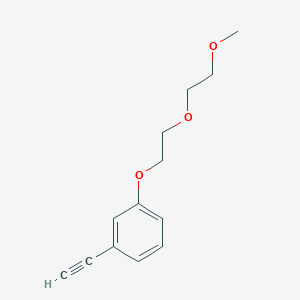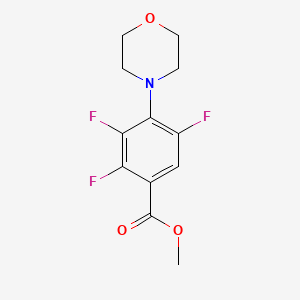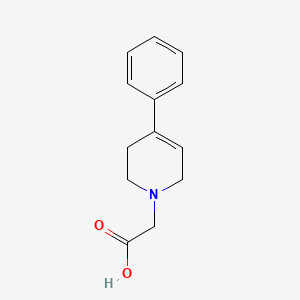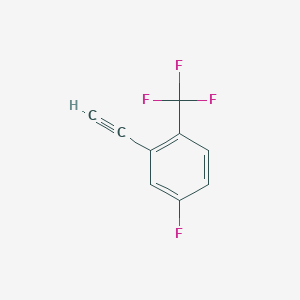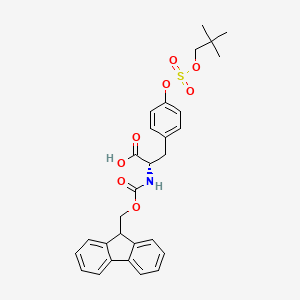
Fmoc-Tyr(SO2(ONeopentyl))-OH
概要
説明
Fmoc-Tyr(SO2(ONeopentyl))-OH is a modified amino acid derivative used in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a tyrosine residue, which is further modified with a neopentyl sulfonate group. This modification enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications.
科学的研究の応用
Fmoc-Tyr(SO2(ONeopentyl))-OH has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: Employed in the development of peptide-based hydrogels for tissue engineering and drug delivery systems
Medicine: Utilized in the design of therapeutic peptides and as a tool for studying protein-protein interactions
Industry: Applied in the production of bio-inspired materials and as a component in various biotechnological processes
作用機序
Target of Action
Fmoc-Tyr(SO2(ONeopentyl))-OH is a complex compound used in the field of peptide synthesis . The primary targets of this compound are peptide chains, where it plays a crucial role in the formation of peptide a-thioesters .
Mode of Action
The compound operates through a process known as native chemical ligation (NCL), which is a method for creating large peptide structures . It involves the direct Fmoc-based solid phase synthesis of peptide a-thioesters .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of proteins. The compound is used in the convergent synthesis of proteins, a process that remains a challenge in the field . The compound contributes to the creation of peptide a-thioesters, key intermediates for the convergent synthesis of proteins .
Result of Action
The result of the action of this compound is the formation of peptide a-thioesters, which are crucial for the convergent synthesis of proteins . These peptide a-thioesters can be directly used in NCL reactions with fast shift kinetics at neutral pH .
Action Environment
The action of this compound is influenced by the environmental conditions of the laboratory setting. Factors such as pH levels, temperature, and the presence of other compounds can affect the efficiency and stability of the compound. For instance, the NCL reactions operate optimally at a neutral pH .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Tyr(SO2(ONeopentyl))-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected tyrosine to a solid resin. The neopentyl sulfonate group is then introduced through a series of chemical reactions, including sulfonation and esterification. The reaction conditions often involve the use of organic solvents, such as dimethylformamide (DMF), and catalysts like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the final product with the desired specifications .
化学反応の分析
Types of Reactions
Fmoc-Tyr(SO2(ONeopentyl))-OH undergoes various chemical reactions, including:
Oxidation: The neopentyl sulfonate group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group back to its corresponding alcohol.
Substitution: The neopentyl sulfonate group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical and biological applications .
類似化合物との比較
Similar Compounds
Fmoc-Tyr(SO3H)-OH: A similar compound with a sulfonic acid group instead of a neopentyl sulfonate group.
Fmoc-Tyr(OH)-OH: A simpler derivative with only the Fmoc-protected tyrosine residue.
Fmoc-Tyr(OMe)-OH: A derivative with a methoxy group instead of a neopentyl sulfonate group
Uniqueness
Fmoc-Tyr(SO2(ONeopentyl))-OH is unique due to the presence of the neopentyl sulfonate group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring robust and reliable chemical transformations .
特性
IUPAC Name |
(2S)-3-[4-(2,2-dimethylpropoxysulfonyloxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO8S/c1-29(2,3)18-37-39(34,35)38-20-14-12-19(13-15-20)16-26(27(31)32)30-28(33)36-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCKHYXODZAAR-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COS(=O)(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




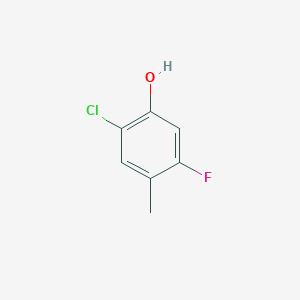
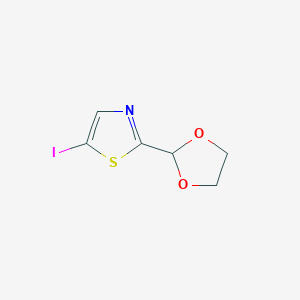
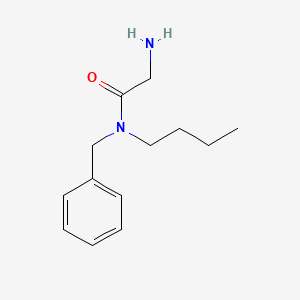
![2-(3-(2-methoxyethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1474310.png)
![2-{3-oxo-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B1474311.png)
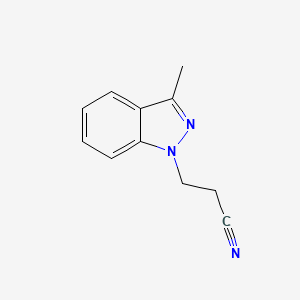
![[1-[(1-Methylpyrrol-2-yl)methyl]-4-piperidyl]methanamine](/img/structure/B1474316.png)
